1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an allyl group, a naphthalene moiety, and a benzimidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
One common synthetic route involves the reaction of 1-allyl-1H-benzo[d]imidazole with naphthalen-1-ylmethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethanol derivatives, while reduction may produce various hydrogenated forms of the compound .
Scientific Research Applications
1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-Allyl-1H-benzo[d]imidazole: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
2-((Naphthalen-1-yloxy)methyl)oxirane: Contains an oxirane ring instead of the benzimidazole core, leading to distinct reactivity and applications.
1,2,3-Triazoles derived from naphthols: These compounds share the naphthalene moiety but have a triazole ring instead of the benzimidazole core, which affects their biological activities and uses.
Properties
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h2-13H,1,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQNEISHFYLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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